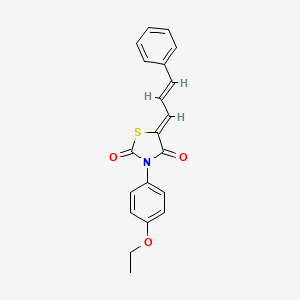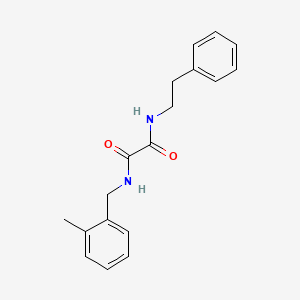![molecular formula C18H11NO5S B4771506 2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B4771506.png)
2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione
Overview
Description
2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione, also known as NSC-710305, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Mechanism of Action
2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione exerts its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is an important protein that helps other proteins in the cell fold into their correct shape and function properly. However, in cancer cells, HSP90 is overexpressed and helps cancer cells survive and grow. 2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione binds to HSP90 and prevents it from functioning properly, leading to the destruction of cancer cells.
Biochemical and Physiological Effects:
2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to have significant biochemical and physiological effects on cancer cells. Studies have shown that 2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione can induce the expression of pro-apoptotic proteins, such as Bax and Bak, while inhibiting the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. 2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione has also been found to inhibit the activity of several signaling pathways that are important for cancer cell survival and growth, including the PI3K/Akt and MAPK/ERK pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione for lab experiments is its specificity for HSP90. Unlike other HSP90 inhibitors, 2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione does not inhibit the activity of other proteins in the cell, making it a more specific and targeted therapy. However, one limitation of 2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione. One area of research is the development of more potent and water-soluble analogs of 2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione that can be used in vivo. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione. Finally, the combination of 2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione with other anticancer agents, such as chemotherapy and radiation therapy, is an area of research that holds promise for improving cancer treatment outcomes.
In conclusion, 2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione is a promising compound with potential applications in cancer treatment. Its specificity for HSP90 and ability to induce apoptosis in cancer cells make it a potential candidate for cancer therapy. However, further research is needed to optimize its efficacy and develop more potent analogs for clinical use.
Scientific Research Applications
2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in cancer treatment. Studies have shown that 2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione can induce apoptosis or programmed cell death in cancer cells, leading to their destruction. 2-[(2-naphthylsulfonyl)oxy]-1H-isoindole-1,3(2H)-dione has also been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) naphthalene-2-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5S/c20-17-15-7-3-4-8-16(15)18(21)19(17)24-25(22,23)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWGLAITSUOXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)ON3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4771427.png)
![N-[2-(2-methoxyphenyl)ethyl]bicyclo[2.2.1]heptan-2-amine oxalate](/img/structure/B4771431.png)

![2-{[2-({[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4771446.png)
![N-[3-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4771450.png)
![4-({1-[(2-methylbenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4771462.png)

![2-(3-fluorophenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4771483.png)
![1-(3-methoxyphenyl)-4-[(2-nitrophenyl)acetyl]piperazine](/img/structure/B4771486.png)

![2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile](/img/structure/B4771503.png)

![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide](/img/structure/B4771522.png)
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B4771523.png)